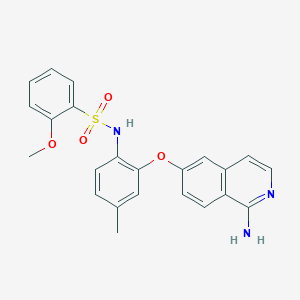

MRGPRX1 agonist 1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-[2-(1-aminoisoquinolin-6-yl)oxy-4-methylphenyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S/c1-15-7-10-19(26-31(27,28)22-6-4-3-5-20(22)29-2)21(13-15)30-17-8-9-18-16(14-17)11-12-25-23(18)24/h3-14,26H,1-2H3,(H2,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEJNHRMGZUMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2OC)OC3=CC4=C(C=C3)C(=NC=C4)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MRGPRX1 Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mas-related G protein-coupled receptor X1 (MRGPRX1) has emerged as a compelling therapeutic target for the management of itch and pain.[1][2][3][4] As a primate-specific receptor predominantly expressed in sensory neurons, MRGPRX1 offers a promising avenue for developing novel analgesics and anti-pruritics with potentially fewer side effects than current treatments.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the activation of MRGPRX1 by its agonists. It details the downstream signaling cascades, presents quantitative data on agonist activity, outlines key experimental protocols for studying the receptor, and includes visualizations of the core signaling pathways and experimental workflows.

Introduction to MRGPRX1

MRGPRX1 is a member of the Mas-related G protein-coupled receptor (MRGPR) family, which is primarily expressed in the small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG). This restricted expression pattern makes it an attractive target for therapies aimed at modulating sensory information, such as itch and pain, at its origin. MRGPRX1 is known to be activated by a variety of endogenous and exogenous ligands, including peptides and small molecules, leading to the modulation of neuronal excitability.

Core Signaling Pathways of MRGPRX1 Activation

Upon agonist binding, MRGPRX1 undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins. Structural and functional studies have revealed that MRGPRX1 couples to at least two major G protein families: Gαq/11 and Gαi/o. This dual coupling allows for the activation of distinct downstream signaling cascades, leading to a complex cellular response.

Gαq/11-Mediated Signaling Pathway

The coupling of MRGPRX1 to Gαq/11 proteins is a primary mechanism of action for many of its agonists. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key event in neuronal activation and neurotransmitter release. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which can phosphorylate a variety of intracellular proteins, including ion channels, to modulate their activity.

MRGPRX1 Gαq/11 Signaling Pathway

Gαi/o-Mediated Signaling Pathway

In addition to Gαq/11, MRGPRX1 can also couple to Gαi/o proteins. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This can have various downstream effects, including the modulation of protein kinase A (PKA) activity. Furthermore, the βγ subunits released from the activated Gαi/o heterotrimer can directly interact with and modulate the activity of various ion channels. A notable effect of MRGPRX1 activation in sensory neurons is the inhibition of high-voltage-activated (HVA) Ca2+ channels, which is mediated by the Gβγ subunits. This inhibitory action on Ca2+ channels can lead to a reduction in neurotransmitter release and a dampening of neuronal excitability, contributing to the analgesic effects of MRGPRX1 agonists.

MRGPRX1 Gαi/o Signaling Pathway

Quantitative Data on MRGPRX1 Agonist Activity

The potency and efficacy of various MRGPRX1 agonists have been characterized using a range of in vitro assays. The following tables summarize key quantitative data for representative agonists.

Table 1: Potency of MRGPRX1 Agonists in G-protein Activation Assays

| Agonist | Assay Type | Cell Line | G-protein | EC50 (nM) | Reference |

| BAM8-22 | BRET | HEK293T | Gq | 1.8 | |

| Compound 16 | BRET | HEK293T | Gq | 9.7 | |

| BAM8-22 | Gαi-Gγ dissociation | - | Gi | ~10 | |

| CNF-Tx2 | Gαi-Gγ dissociation | - | Gi | ~1 |

Table 2: Efficacy of MRGPRX1 Agonists

| Agonist | Assay Type | Cell Line | Parameter | Emax (% of control) | Reference |

| BAM8-22 | Calcium Imaging | HEK293 | Intracellular Ca²⁺ | Not specified | |

| Compound 16 | Calcium Imaging | HEK293T | Intracellular Ca²⁺ | Not specified |

Experimental Protocols for Studying MRGPRX1 Activation

A variety of experimental techniques are employed to investigate the mechanism of action of MRGPRX1 agonists. Below are detailed methodologies for key experiments.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation

This assay is used to measure the interaction between MRGPRX1 and G-proteins upon agonist stimulation.

-

Principle: BRET is a proximity-based assay that measures the energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc8) and a fluorescent acceptor (e.g., green fluorescent protein, GFP2). When the donor and acceptor are in close proximity (<10 nm), excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength.

-

Methodology:

-

Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding for MRGPRX1, a Gα subunit fused to Rluc8 (e.g., Gαq-Rluc8), Gβ, and a Gγ subunit fused to GFP2 (e.g., Gγ-GFP2).

-

Cell Plating: Transfected cells are seeded into 96-well plates.

-

Agonist Stimulation: Cells are stimulated with varying concentrations of the MRGPRX1 agonist.

-

Substrate Addition: A luciferase substrate (e.g., coelenterazine h) is added to each well.

-

Signal Detection: The light emission from both the donor (Rluc8) and the acceptor (GFP2) is measured using a microplate reader.

-

Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. An increase in the BRET ratio indicates agonist-induced interaction between the Gα and Gβγ subunits, signifying G-protein activation. Dose-response curves are generated to determine the EC50 of the agonist.

-

BRET Assay Workflow

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration, a hallmark of Gαq/11 pathway activation.

-

Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). The fluorescence intensity of the dye changes upon binding to Ca2+, allowing for the quantification of intracellular Ca2+ levels.

-

Methodology:

-

Cell Culture: HEK293 cells stably or transiently expressing MRGPRX1 are grown on glass coverslips or in 96-well plates.

-

Dye Loading: Cells are incubated with a calcium indicator dye.

-

Baseline Measurement: The baseline fluorescence is recorded before agonist addition.

-

Agonist Stimulation: The MRGPRX1 agonist is added to the cells.

-

Fluorescence Measurement: Changes in fluorescence intensity are monitored over time using a fluorescence microscope or a plate reader.

-

Data Analysis: The change in fluorescence is quantified and often expressed as a ratio of the fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in intensity relative to the baseline.

-

Electrophysiology (Patch-Clamp) for Ion Channel Modulation

This technique is used to directly measure the activity of ion channels, such as HVA Ca2+ channels, that are modulated by MRGPRX1 signaling.

-

Principle: A glass micropipette with a very small opening is used to make a tight seal with a small patch of the cell membrane. This allows for the measurement of the electrical currents flowing through the ion channels in that patch of membrane.

-

Methodology:

-

Cell Preparation: DRG neurons from "humanized" mice expressing MRGPRX1 are isolated and cultured.

-

Patch-Clamp Recording: A whole-cell patch-clamp configuration is established to record HVA Ca2+ currents.

-

Agonist Application: The MRGPRX1 agonist is applied to the cell via the bath solution or through a perfusion system.

-

Current Measurement: The effect of the agonist on the amplitude and kinetics of the Ca2+ currents is recorded.

-

Data Analysis: The percentage of current inhibition by the agonist is calculated to assess the modulatory effect of MRGPRX1 activation on the ion channels.

-

Conclusion

The activation of MRGPRX1 by its agonists triggers a dual signaling cascade involving both Gαq/11 and Gαi/o pathways. This leads to a multifaceted cellular response in sensory neurons, including an increase in intracellular calcium and the inhibition of HVA Ca2+ channels. The detailed understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design and development of novel therapeutics targeting MRGPRX1 for the treatment of itch and pain. The ongoing research in this field, particularly in structural biology and the development of selective agonists, promises to further elucidate the intricate workings of this important sensory receptor.

References

- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]

- 2. pharmafocuseurope.com [pharmafocuseurope.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]

The Function and Mechanism of MRGPRX1 Agonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor predominantly expressed in small-diameter primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG).[1][2] Its strategic location and involvement in sensory perception have positioned it as a compelling therapeutic target for managing conditions such as chronic pain and itch.[1][2][3] Activation of MRGPRX1 has been shown to modulate nociceptive signaling, offering a promising avenue for the development of novel analgesics that may circumvent the side effects associated with traditional opioid therapies. This technical guide provides an in-depth overview of the function and mechanism of a potent and selective synthetic agonist of MRGPRX1, referred to as MRGPRX1 agonist 1 (also known as compound 16 or C007B-374667).

This compound: A Profile

This compound is a synthetic small molecule identified as a highly potent and selective agonist for the human MRGPRX1. Its development has been a significant step forward in understanding the therapeutic potential of targeting this receptor.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a snapshot of its potency and selectivity.

| Parameter | Value | Assay Type | Reference |

| EC50 | 50 nM | G-protein activation |

Table 1: Potency of this compound

| Receptor | Binding Affinity (Ki) | Selectivity Fold (vs. MRGPRX1) | Reference |

| δ-Opioid Receptor | 2.47 µM | >50-fold | |

| μ-Opioid Receptor | 3.73 µM | >50-fold | |

| κ-Opioid Receptor | 12.10 µM | >50-fold | |

| MRGPRC11 | Inactive | - |

Table 2: Selectivity Profile of this compound

Mechanism of Action and Signaling Pathways

Activation of MRGPRX1 by its agonists initiates a cascade of intracellular signaling events. Structural and functional studies have revealed that MRGPRX1 couples to both Gi and Gq G-proteins.

Gq-Mediated Signaling Pathway

The predominant signaling pathway activated by MRGPRX1 agonists, including compound 16, is mediated by the Gq protein. Upon agonist binding, MRGPRX1 undergoes a conformational change, leading to the activation of Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), leading to a transient increase in cytosolic Ca2+ concentration. This calcium signal is a key event in the cellular response to MRGPRX1 activation.

References

The Discovery and Development of MRGPRX1 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X1 (MRGPRX1) has emerged as a compelling therapeutic target for the management of chronic pain and pruritus (itch).[1][2][3] Expressed predominantly in small-diameter primary sensory neurons of the dorsal root and trigeminal ganglia, MRGPRX1 offers the potential for targeted analgesia with a reduced risk of the central nervous system side effects associated with conventional pain medications like opioids.[3][4] This technical guide provides an in-depth overview of the discovery and development of MRGPRX1 agonists, detailing the signaling pathways, key experimental protocols, and a summary of known agonist potencies.

MRGPRX1 Signaling Pathways

MRGPRX1 is coupled to both Gq and Gi intracellular signaling pathways, leading to distinct downstream effects.

-

Gq Signaling Pathway: Activation of the Gq pathway by an MRGPRX1 agonist leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium levels, which can be readily measured in functional assays. DAG, in conjunction with the elevated calcium, activates protein kinase C (PKC). In the context of sensory neurons, this pathway is implicated in the sensation of itch.

-

Gi Signaling Pathway: The Gi pathway, upon activation by an MRGPRX1 agonist, inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Reduced cAMP levels result in decreased activity of protein kinase A (PKA). The Gi-mediated signaling of MRGPRX1 is primarily associated with the inhibition of pain signaling.

Below are Graphviz diagrams illustrating these signaling cascades.

Discovery and Development Workflow

The identification and advancement of MRGPRX1 agonists typically follow a structured drug discovery pipeline.

-

High-Throughput Screening (HTS): Large chemical libraries are screened to identify compounds that activate MRGPRX1. This is often done using cell-based assays that measure a downstream signaling event, such as calcium mobilization.

-

Hit Identification and Lead Generation: "Hits" from the HTS are confirmed and their potency and selectivity are determined. Promising hits are then selected as starting points for medicinal chemistry efforts to generate lead compounds with improved properties.

-

Lead Optimization: The lead compounds undergo iterative cycles of chemical modification and biological testing to improve their potency, selectivity, pharmacokinetic properties, and safety profile.

-

Preclinical Development: The optimized lead candidates are extensively tested in in vitro and in vivo models to assess their efficacy and safety before they can be considered for human trials. This often involves the use of humanized mouse models that express human MRGPRX1.

-

Clinical Trials: Compounds that demonstrate promising preclinical efficacy and safety profiles may advance to clinical trials in humans to evaluate their therapeutic potential for treating pain and itch.

Quantitative Data for Key MRGPRX1 Agonists and PAMs

The following table summarizes the potency (EC50) of several key MRGPRX1 agonists and positive allosteric modulators (PAMs) from in vitro functional assays.

| Compound | Type | Assay | EC50 (nM) | Reference |

| BAM8-22 | Endogenous Peptide Agonist | Calcium Mobilization | 8 - 150 | |

| Compound 16 | Synthetic Agonist | Calcium Mobilization | High Potency (specific value not publicly disclosed) | |

| ML382 | PAM | Calcium Mobilization (in presence of BAM8-22) | 190 | |

| MRGPRX1 agonist 3 (compound 1f) | PAM | Calcium Mobilization | 220 | |

| MRGPRX1 agonist 4 (compound 1t) | PAM | Calcium Mobilization | 100 |

Experimental Protocols

Calcium Mobilization Assay

This is a primary functional assay used to screen for and characterize MRGPRX1 agonists by measuring the increase in intracellular calcium following receptor activation via the Gq pathway.

Materials:

-

HEK293 cells stably expressing human MRGPRX1.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

Test compounds (agonists, antagonists).

-

Positive control agonist (e.g., BAM8-22).

-

Microplate reader with fluorescence detection capabilities (e.g., FLIPR).

Protocol:

-

Cell Plating: Seed the MRGPRX1-expressing HEK293 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

-

Remove the cell culture medium from the plates and add the dye loading buffer to each well.

-

Incubate the plates at 37°C for 1 hour in the dark to allow the dye to enter the cells.

-

-

Compound Preparation: Prepare serial dilutions of the test compounds and control agonist in assay buffer.

-

Fluorescence Measurement:

-

Place the cell plate into the microplate reader and allow it to equilibrate to the desired temperature (typically 37°C).

-

Establish a baseline fluorescence reading for each well.

-

Add the test compounds or control agonist to the wells.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium and thus, receptor activation.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as the ratio of the peak fluorescence to the baseline fluorescence.

-

Plot the fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for MRGPRX1 by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes prepared from cells overexpressing MRGPRX1.

-

Radiolabeled ligand (a high-affinity MRGPRX1 ligand labeled with a radioisotope such as ³H or ¹²⁵I).

-

Unlabeled test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Protocol:

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in binding buffer.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the amount of specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

Plot the percentage of specific binding against the concentration of the test compound and fit the data to a competition binding curve to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

In Vivo Models: Humanized MRGPRX1 Mice

Due to species differences in MRGPRs, humanized mouse models have been developed to study the in vivo effects of human MRGPRX1 agonists. In these models, the mouse Mrgpr genes are replaced with the human MRGPRX1 gene, allowing for the evaluation of human-specific compounds in preclinical models of pain and itch.

Experimental Workflow:

-

Animal Model: Utilize transgenic mice expressing human MRGPRX1 in their sensory neurons.

-

Induction of Pain or Itch: Induce a pain state (e.g., neuropathic pain via chronic constriction injury of the sciatic nerve) or an itch response (e.g., by intradermal injection of an pruritogen).

-

Compound Administration: Administer the test MRGPRX1 agonist via an appropriate route (e.g., intrathecal, intraperitoneal, or oral).

-

Behavioral Assessment:

-

Pain: Measure changes in pain sensitivity using tests such as the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).

-

Itch: Quantify the number of scratching bouts over a defined period.

-

-

Data Analysis: Compare the behavioral responses in compound-treated animals to vehicle-treated controls to determine the efficacy of the MRGPRX1 agonist.

Conclusion

The discovery and development of MRGPRX1 agonists represent a promising avenue for the creation of novel analgesics and anti-pruritics. A thorough understanding of the receptor's signaling pathways, coupled with robust in vitro and in vivo screening assays, is crucial for the successful identification and optimization of new therapeutic candidates. The continued development of potent and selective MRGPRX1 modulators holds the potential to provide significant relief for patients suffering from chronic pain and itch, with an improved safety profile compared to existing treatments.

References

An In-depth Technical Guide to the MRGPRX1 Agonist Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor predominantly expressed in small-diameter primary sensory neurons, positioning it as a key player in the modulation of itch and pain.[1][2][3] Activation of MRGPRX1 by a variety of endogenous and synthetic agonists triggers a cascade of intracellular signaling events that are of significant interest for therapeutic intervention in chronic pruritus and persistent pain conditions. This technical guide provides a comprehensive overview of the MRGPRX1 agonist-induced signaling pathway, presenting key quantitative data, detailed experimental protocols for studying the pathway, and visual representations of the molecular interactions.

Introduction to MRGPRX1

MRGPRX1, a member of the Mas-related G protein-coupled receptor family, is a promising therapeutic target due to its restricted expression in nociceptive neurons.[4] Its activation has been shown to mediate both itch sensation and the inhibition of persistent pain, making it a unique target for developing novel analgesics and anti-pruritic agents.[1] A variety of peptidic and small molecule agonists have been identified that selectively activate MRGPRX1, initiating a complex signaling cascade. Understanding the intricacies of this pathway is crucial for the rational design of new therapeutics.

The MRGPRX1 Signaling Cascade

Upon agonist binding, MRGPRX1 undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins. MRGPRX1 is known to couple to both Gαq and Gαi subunits, leading to the initiation of distinct downstream signaling events.

Gαq-mediated Pathway:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration. This calcium influx is a key event in neuronal excitation and itch signaling.

-

PKC Activation: DAG, along with the elevated intracellular calcium, activates Protein Kinase C (PKC), which can phosphorylate a variety of downstream targets, further modulating neuronal activity.

Gαi-mediated Pathway:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunits released upon Gαi activation can directly modulate the activity of ion channels, such as inhibiting N-type voltage-gated calcium channels. This action is thought to contribute to the analgesic effects of MRGPRX1 activation.

Downstream Effectors:

The signaling cascades initiated by Gαq and Gαi converge on various downstream effectors, including Transient Receptor Potential (TRP) channels, such as TRPA1 and TRPV1, which are involved in itch and pain sensation. The activation of these channels contributes to the depolarization of sensory neurons and the transmission of itch signals. Furthermore, MRGPRX1 signaling can lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2), which are involved in regulating neuronal plasticity and gene expression.

Below is a diagram illustrating the core signaling pathways initiated by an MRGPRX1 agonist.

Quantitative Data on MRGPRX1 Agonists

The potency of various agonists at the MRGPRX1 receptor has been determined through in vitro functional assays. The half-maximal effective concentration (EC50) is a key parameter for comparing the potency of different compounds.

| Agonist | Assay Type | Cell Line | EC50 | Reference |

| BAM8-22 | Calcium Mobilization | HEK293 | 8 - 150 nM | |

| Compound 16 | Calcium Mobilization | HEK293 | 50 nM | |

| MRGPRX1 agonist 1 | Not Specified | Not Specified | 50 nM | |

| MRGPRX1 agonist 3 (PAM) | Not Specified | Not Specified | 0.22 µM | |

| MRGPRX1 agonist 4 (PAM) | Not Specified | Not Specified | 0.1 µM | |

| Chloroquine (CQ) | Calcium Mobilization | HEK293 | 297.68 µM |

PAM: Positive Allosteric Modulator

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of the MRGPRX1 signaling pathway. Below are protocols for key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

-

HEK293T cells transiently or stably expressing MRGPRX1.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

MRGPRX1 agonist of interest.

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Protocol:

-

Cell Seeding: Seed MRGPRX1-expressing HEK293T cells into black, clear-bottom 96- or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the cell culture medium and add the loading buffer to each well.

-

Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Compound Preparation: Prepare a serial dilution of the MRGPRX1 agonist in HBSS.

-

Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to record fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.

-

Agonist Addition: The instrument's liquid handling system will add the agonist to the wells while continuously recording the fluorescence.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each agonist concentration and plot a dose-response curve to determine the EC50 value.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation

This assay measures the interaction between MRGPRX1 and its coupled G-proteins in live cells.

Materials:

-

HEK293T cells.

-

Expression vectors for MRGPRX1, Gαq-Rluc8 (donor), Gβ, and Gγ-GFP2 (acceptor).

-

Transfection reagent (e.g., PEI).

-

Cell culture medium and supplements.

-

Coelenterazine h (luciferase substrate).

-

Opaque white-bottom 96-well plates.

-

BRET-compatible plate reader.

Protocol:

-

Transfection: Co-transfect HEK293T cells with the expression vectors for MRGPRX1, Gαq-Rluc8, Gβ, and Gγ-GFP2 at a 1:1:1:1 ratio.

-

Cell Seeding: After 18-24 hours, harvest the transfected cells and seed them into opaque white-bottom 96-well plates.

-

Agonist Stimulation: After another 24 hours, replace the medium with HBSS and add serial dilutions of the MRGPRX1 agonist to the wells.

-

Substrate Addition: Add coelenterazine h to each well to a final concentration of 5 µM.

-

BRET Measurement: Immediately measure the luminescence at two wavelengths using a BRET plate reader: one for the Rluc8 emission (~480 nm) and one for the GFP2 emission (~530 nm).

-

Data Analysis: The BRET ratio is calculated as the emission at 530 nm divided by the emission at 480 nm. A change in the BRET ratio upon agonist addition indicates a conformational change in the G-protein heterotrimer, signifying activation. Plot the change in BRET ratio against the agonist concentration to determine the EC50.

ERK1/2 Phosphorylation Western Blot

This assay detects the activation of the MAPK/ERK signaling pathway downstream of MRGPRX1.

Materials:

-

MRGPRX1-expressing cells.

-

Serum-free cell culture medium.

-

MRGPRX1 agonist.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Serum Starvation: Culture MRGPRX1-expressing cells to ~80% confluency and then serum-starve them for 12-24 hours.

-

Agonist Treatment: Treat the cells with the MRGPRX1 agonist at various concentrations for a specific time course (e.g., 5, 10, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and then add the chemiluminescent substrate. Capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.

-

Data Analysis: Quantify the band intensities and express the level of ERK phosphorylation as a ratio of phospho-ERK to total-ERK.

Conclusion

The MRGPRX1 agonist signaling pathway represents a multifaceted system with significant potential for therapeutic modulation. A thorough understanding of its dual G-protein coupling, downstream effectors, and the quantitative aspects of agonist interactions is paramount for the successful development of novel drugs targeting itch and pain. The experimental protocols provided in this guide offer a robust framework for researchers to investigate this important signaling pathway and to screen for new and effective modulators of MRGPRX1 activity.

References

- 1. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. compound 16 [PMID: 31498617] | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. pnas.org [pnas.org]

- 4. medchemexpress.com [medchemexpress.com]

The Role of MRGPRX1 Agonists in Pruritus: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pruritus, or itch, is a significant clinical challenge, particularly in its chronic, non-histaminergic forms where traditional antihistamines are largely ineffective[1][2]. The Mas-related G protein-coupled receptor X1 (MRGPRX1), a primate-specific receptor expressed predominantly in primary sensory neurons, has emerged as a key mediator of histamine-independent itch[1][3][4]. Agonists of this receptor, such as the endogenous peptide BAM8-22, are potent inducers of pruritus, making MRGPRX1 a critical target for the development of novel anti-pruritic therapies. This document provides a comprehensive technical overview of the role of MRGPRX1 agonists in pruritus, detailing the underlying signaling pathways, experimental models and protocols, and quantitative data derived from key studies.

Introduction to MRGPRX1 and Pruritus

Itch is broadly categorized into histaminergic and non-histaminergic pathways. While acute itch is often mediated by histamine, chronic pruritus associated with conditions like atopic dermatitis and cholestasis is frequently non-histaminergic. The MRGPR family of receptors, expressed in dorsal root ganglia (DRG) and trigeminal ganglia (TG), are crucial players in non-histaminergic somatosensation, including itch and pain.

MRGPRX1 is a primate-specific member of this family, with expression restricted to small-diameter primary sensory neurons. Its activation is linked to the sensation of itch and certain nociceptive responses like pricking and burning. The endogenous peptide Bovine Adrenal Medulla 8-22 (BAM8-22), a cleavage product of proenkephalin, is a well-established potent and selective agonist for MRGPRX1. Studies in both human subjects and mouse models demonstrate that application of BAM8-22 induces significant, histamine-independent itch, confirming the role of the MRGPRX1 pathway in pruritus.

MRGPRX1 Signaling Pathways in Pruritus

Activation of MRGPRX1 by an agonist initiates a complex signaling cascade involving multiple G-protein subtypes and downstream effectors, ultimately leading to neuronal depolarization and the transmission of an itch signal. The receptor couples to both Gq/11 and Gi/o pathways to exert its effects.

-

Gq/11 Pathway: Agonist binding triggers the Gq/11 pathway, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). This cascade can lead to the activation of Protein Kinase C (PKC) and the subsequent sensitization and activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1, which are key ion channels involved in itch and pain signaling.

-

Gi/o Pathway: MRGPRX1 activation also engages the Gi/o pathway. This leads to the modulation of ion channels through the Gβγ subunit. A primary mechanism in MRGPRX1-mediated itch is the sensitization of tetrodotoxin-resistant (TTX-r) voltage-gated sodium channels (e.g., Nav1.9). This action lowers the threshold for action potential firing, thereby increasing neuronal excitability and promoting the transmission of pruritic signals. This pathway appears to be independent of TRP channels.

The dual coupling allows MRGPRX1 to finely tune neuronal responses, integrating multiple downstream signals to produce a robust itch sensation.

Experimental Protocols for Studying MRGPRX1-Mediated Pruritus

The investigation of MRGPRX1's role in pruritus relies on established in vivo and in vitro experimental models.

In Vivo Model: Agonist-Induced Scratching Behavior

This is the gold-standard behavioral assay to quantify itch in rodents.

-

Objective: To measure the pruritic response following the administration of an MRGPRX1 agonist.

-

Animal Model: Male BALB/c or C57BL/6 mice (8-10 weeks old) are commonly used. Humanized mouse models expressing human MRGPRX1 under a native promoter (e.g., MrgprC11) are also utilized to study the human receptor directly.

-

Procedure:

-

Acclimatization: Mice are acclimatized to individual observation chambers for at least 30-60 minutes before injection.

-

Pruritogen Administration: A precise volume (typically 10-20 µL) of the MRGPRX1 agonist (e.g., BAM8-22, 100 µM) or a control vehicle (saline) is injected intradermally (i.d.) into the nape of the neck or the cheek. The cheek model is advantageous as it allows for the differentiation between itch (scratching with hind paw) and pain (wiping with forepaw) responses.

-

Behavioral Observation: Immediately following injection, the animal's behavior is recorded on video for 30-60 minutes.

-

Quantification: A trained observer, blinded to the treatment groups, counts the number of scratching bouts. A bout is defined as one or more rapid movements of the hind paw towards the injection site, followed by the mouse returning the paw to the floor. Automated systems using video analysis or magnetic detection are also employed for high-throughput and unbiased quantification.

-

-

Key Controls: A vehicle-only injection group is essential. For specificity, experiments can be run in MRGPRX1 knockout mice or with pre-treatment using a selective MRGPRX1 antagonist.

In Vitro Model: Calcium Imaging in Transfected Cells

This assay provides a quantitative measure of receptor activation at the cellular level.

-

Objective: To measure the intracellular calcium mobilization following MRGPRX1 activation.

-

Cell Model: Human Embryonic Kidney 293 (HEK293) cells are transiently or stably transfected with a plasmid encoding human MRGPRX1.

-

Procedure:

-

Cell Plating: Transfected HEK293 cells are plated onto glass-bottom dishes and cultured for 24-48 hours.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for 30-60 minutes at 37°C.

-

Baseline Measurement: Cells are washed and a baseline fluorescence reading is taken using a fluorescence microscope or plate reader.

-

Agonist Stimulation: The MRGPRX1 agonist is added to the cells, and changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are recorded over time (typically 5-10 minutes).

-

Data Analysis: The change in fluorescence is calculated relative to the baseline. Dose-response curves are generated by testing a range of agonist concentrations to determine the EC50 (half-maximal effective concentration).

-

Quantitative Data on MRGPRX1 Agonist Activity

The following tables summarize representative quantitative data from studies investigating MRGPRX1 agonists.

Table 1: In Vivo Scratching Behavior Induced by MRGPRX1 Agonists

| Agonist | Animal Model | Dose/Concentration | Injection Site | Observation Time (min) | Result (Scratching Bouts) | Reference |

| BAM8-22 | C57BL/6 Mice | 100 µg | Nape of Neck | 30 | ~150 bouts (vs. ~5 for vehicle) | |

| BAM8-22 | Humanized MrgprX1 Mice | 100 nM | - | - | Evoked 84 ± 4.5 action potentials in DRG neurons | |

| Chloroquine | C57BL/6 Mice | 200 µg | Nape of Neck | 30 | ~175 bouts (vs. ~10 for vehicle) | |

| BAM8-22 | BDL Mice (Cholestatic Itch Model) | 100 µM | Nape of Neck | 60 | Significantly augmented scratching vs. sham mice |

Table 2: In Vitro Cellular Assays of MRGPRX1 Agonist Activity

| Assay Type | Cell Line | Agonist | Parameter | Result | Reference |

| Calcium Mobilization | HEK293-MRGPRX1 | BAM8-22 | EC50 | ~10-100 nM | |

| Electrophysiology (Patch Clamp) | Humanized MrgprX1 DRG Neurons | BAM8-22 | Action Potentials | Robust firing at 100 nM | |

| Calcium Channel Inhibition | Humanized MrgprX1 DRG Neurons | BAM8-22 | HVA Ica Inhibition | Potent inhibition of N-type calcium currents |

Therapeutic Implications and Future Directions

The definitive role of MRGPRX1 agonists in inducing non-histaminergic itch establishes the receptor as a prime target for therapeutic intervention in chronic pruritic conditions.

-

Therapeutic Strategy: The logical therapeutic approach is the development of selective MRGPRX1 antagonists or inverse agonists . Such compounds would block the binding of endogenous pruritogenic ligands, thereby preventing the activation of the downstream signaling cascade that leads to itch. A recent study identified berbamine as a potent inhibitor of chloroquine-mediated MRGPRX1 activation, reducing itch in mice without affecting other pruritic pathways.

-

Drug Development Challenges: A key consideration for drug development is the dual functionality of MRGPRX1. While peripheral activation in the skin elicits itch, central activation in the spinal cord has been shown to inhibit persistent pain. This presents a significant challenge: a systemic antagonist could potentially alleviate itch but might interfere with endogenous pain control mechanisms. Conversely, systemic agonists developed for pain could have intolerable pruritic side effects. Therefore, developing peripherally restricted antagonists or targeting specific downstream signaling components may be necessary to achieve a desirable therapeutic window.

References

- 1. pharmafocuseurope.com [pharmafocuseurope.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]

- 4. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]

Modulating Nociception: A Technical Guide to MRGPRX1 Agonist 1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Mas-related G protein-coupled receptor X1 (MRGPRX1) has emerged as a promising, non-opioid target for the management of chronic and neuropathic pain.[1] Its expression is largely restricted to primary nociceptive neurons, offering a specific pathway for therapeutic intervention with potentially fewer side effects than traditional analgesics.[2][3] This document provides a comprehensive technical overview of a potent and selective synthetic agonist, MRGPRX1 agonist 1 (also known as compound 16), and its role in the modulation of nociception. We will delve into its pharmacological properties, the underlying signaling mechanisms, and detailed experimental protocols for its characterization.

Introduction to MRGPRX1 and Nociception

MRGPRX1 is a primate-specific G protein-coupled receptor (GPCR) implicated in both itch and pain signaling pathways.[4][5] Activation of MRGPRX1 has been shown to inhibit persistent pain, making it an attractive target for the development of novel analgesics. The therapeutic potential of targeting MRGPRX1 is underscored by the fact that it is insensitive to classical opioid receptor antagonists, suggesting a distinct mechanism of action for pain relief.

This compound: A Potent and Selective Modulator

This compound is a synthetic small molecule that has demonstrated high potency and selectivity for MRGPRX1. Its pharmacological profile makes it a valuable tool for studying MRGPRX1 function and a potential lead compound for drug development.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and other relevant compounds.

| Compound | Target | Parameter | Value | Reference |

| This compound | MRGPRX1 | EC50 | 50 nM | |

| This compound | δ-Opioid Receptor | Ki | 2.47 µM | |

| This compound | µ-Opioid Receptor | Ki | 3.73 µM | |

| This compound | κ-Opioid Receptor | Ki | 12.10 µM | |

| MRGPRX1 agonist 4 | MRGPRX1 (PAM) | EC50 | 0.1 µM |

EC50: Half maximal effective concentration. Ki: Inhibition constant. PAM: Positive Allosteric Modulator.

Signaling Pathways of MRGPRX1 in Nociception

Activation of MRGPRX1 by an agonist initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and nociceptive transmission. The receptor has been shown to couple to different G proteins, leading to distinct downstream effects.

Gαi/o-Mediated Inhibition of Nociception

One of the key mechanisms by which MRGPRX1 activation leads to analgesia is through the Gαi/o pathway. This pathway involves the inhibition of high-voltage-activated (HVA) Ca2+ channels, which are crucial for neurotransmitter release from the presynaptic terminals of nociceptive neurons.

Caption: Gαi/o-mediated signaling pathway of MRGPRX1 activation.

Gq-Mediated Signaling

In addition to Gαi/o coupling, MRGPRX1 can also couple to Gq proteins. This pathway is more commonly associated with the itch-inducing effects of some MRGPRX1 agonists. The activation of Gq leads to the stimulation of phospholipase C (PLC) and subsequent downstream signaling cascades.

Caption: Gq-mediated signaling pathway of MRGPRX1 activation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MRGPRX1 agonists. Below are protocols for key experiments cited in the literature.

Generation of Humanized MRGPRX1 Mice

Due to species differences, human MRGPRX1 agonists often do not activate their rodent orthologs. Therefore, a humanized mouse model is essential for in vivo studies.

Protocol:

-

A bacterial artificial chromosome (BAC) clone containing the human MRGPRX1 gene is modified through homologous recombination.

-

The expression of MRGPRX1 is driven by a mouse promoter specific to nociceptive neurons (e.g., MrgprC11 promoter) to ensure expression in the correct neuronal population.

-

The modified BAC is injected into mouse oocytes to generate transgenic founder mice.

-

Founders are bred to establish a stable transgenic line expressing human MRGPRX1 in dorsal root ganglia (DRG) neurons.

Caption: Workflow for generating humanized MRGPRX1 mice.

Electrophysiological Recording of HVA Ca2+ Currents in DRG Neurons

This protocol is used to directly measure the inhibitory effect of MRGPRX1 agonists on voltage-gated calcium channels in isolated DRG neurons.

Protocol:

-

DRG neurons are dissected from humanized MRGPRX1 mice and cultured.

-

Whole-cell patch-clamp recordings are performed on identified MRGPRX1-expressing neurons (e.g., by co-expression of a fluorescent reporter).

-

HVA Ca2+ currents are evoked by a depolarizing voltage step.

-

The baseline current is recorded, followed by the application of the MRGPRX1 agonist.

-

The change in HVA Ca2+ current amplitude is measured to quantify the inhibitory effect.

-

To determine the involvement of specific G-protein pathways, cells can be pre-incubated with pertussis toxin (PTX) to block Gαi/o signaling or cholera toxin (CTX) to uncouple Gαs.

In Vivo Nociceptive Behavioral Assays

These assays are used to assess the analgesic effects of MRGPRX1 agonists in animal models of pain.

Protocol (Thermal Paw Withdrawal):

-

A neuropathic pain model is induced in humanized MRGPRX1 mice (e.g., chronic constriction injury of the sciatic nerve).

-

Baseline paw withdrawal latency to a noxious heat stimulus is measured.

-

The MRGPRX1 agonist is administered (e.g., intrathecally).

-

Paw withdrawal latency is measured at various time points post-administration to assess the reversal of thermal hyperalgesia.

Protocol (Spontaneous Pain Assessment):

-

Following nerve injury, spontaneous pain behaviors (e.g., paw licking, guarding) are observed and quantified.

-

The MRGPRX1 agonist is administered.

-

Changes in the frequency or duration of spontaneous pain behaviors are recorded to evaluate the analgesic effect on ongoing pain.

Conclusion and Future Directions

This compound represents a significant step forward in the development of novel, non-opioid analgesics. Its high potency and selectivity, coupled with a clear mechanism of action involving the inhibition of HVA Ca2+ channels in nociceptive neurons, make it a compelling candidate for further preclinical and clinical development. The use of humanized mouse models is critical for the in vivo evaluation of such species-specific compounds. Future research should focus on optimizing the pharmacokinetic properties of MRGPRX1 agonists to enhance their therapeutic potential for treating chronic pain conditions. The exploration of positive allosteric modulators, such as ML382, also presents a promising avenue for achieving more nuanced and potentially safer modulation of the MRGPRX1 system.

References

- 1. Ligand recognition and allosteric modulation of the human MRGPRX1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]

- 5. pharmafocuseurope.com [pharmafocuseurope.com]

The Structure-Activity Relationship of MRGPRX1 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of agonists targeting the Mas-related G protein-coupled receptor X1 (MRGPRX1). MRGPRX1 is a primate-specific receptor primarily expressed in sensory neurons and is implicated in both itch and pain signaling pathways, making it a compelling target for novel analgesics and anti-pruritics. This document summarizes the current understanding of MRGPRX1 activation, the structural basis of agonist binding, and detailed methodologies for key experimental assays.

Core Concepts in MRGPRX1 Agonism

MRGPRX1 is a Gq-coupled G protein-coupled receptor (GPCR).[1][2] Upon agonist binding, it activates the Gαq subunit, initiating a downstream signaling cascade that involves phospholipase C (PLC) activation, inositol triphosphate (IP3) production, and subsequent release of intracellular calcium.[3] This calcium mobilization is a hallmark of MRGPRX1 activation and is a primary readout in functional assays. While the term "MRGPRX1 agonist 1" is used commercially, the scientific literature extensively characterizes a potent and selective synthetic agonist known as compound 16 .[2][4] This guide will focus on the available data for compound 16 and other notable MRGPRX1 modulators.

Quantitative Analysis of MRGPRX1 Modulators

| Compound Name | Type | Potency (EC50) | Target | Notes |

| This compound (Compound 16) | Agonist | 50 nM | MRGPRX1 | Highly potent and selective over opioid receptors. |

| BAM8-22 | Endogenous Agonist | - | MRGPRX1 | A proenkephalin A-derived peptide. |

| MRGPRX1 agonist 3 (Compound 1f) | PAM | 0.22 µM | MRGPRX1 | Positive allosteric modulator. |

| MRGPRX1 agonist 4 (Compound 1t) | PAM | 0.1 µM | MRGPRX1 | Orally active positive allosteric modulator. |

Table 1: Potency of Known MRGPRX1 Agonists and Positive Allosteric Modulators.

The selectivity of an agonist is critical for its therapeutic potential. Compound 16 demonstrates significant selectivity for MRGPRX1 over other receptors, particularly opioid receptors, which is advantageous for developing non-opioid analgesics.

| Compound Name | Receptor Target | Binding Affinity (Ki) |

| This compound (Compound 16) | δ-Opioid Receptor | 2.47 µM |

| μ-Opioid Receptor | 3.73 µM | |

| κ-Opioid Receptor | 12.10 µM |

Table 2: Selectivity Profile of this compound (Compound 16).

Structural Insights into Agonist Binding

Recent cryo-electron microscopy (cryo-EM) studies of MRGPRX1 in complex with compound 16 have provided significant insights into the agonist binding site.

-

Binding Pocket: The agonist-binding pocket of MRGPRX1 is described as shallow, broad, and wide-open, positioned near the extracellular surface.

-

Key Residues: The binding of compound 16 involves interactions with residues primarily located on transmembrane helices (TM) 3, 4, 5, and 6. Specific hydrophobic interactions with residues such as F237 and L240, and a disulfide bond between C161 and C173 are crucial for the structural integrity of the binding pocket and receptor activation.

Signaling Pathways and Experimental Workflows

The activation of MRGPRX1 by an agonist initiates a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate this pathway and the workflows of key experimental assays.

Caption: MRGPRX1 Gq-mediated signaling pathway.

Caption: Experimental workflow for a calcium mobilization assay.

Caption: Logical workflow for establishing structure-activity relationships.

Detailed Experimental Protocols

Calcium Mobilization Assay

This protocol is adapted from methodologies used for GPCR functional characterization.

-

Cell Culture:

-

Seed HEK293 cells stably or transiently expressing human MRGPRX1 into black-walled, clear-bottom 96-well or 384-well microplates.

-

Culture overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an anion-exchange inhibitor like probenecid to prevent dye leakage.

-

Remove the cell culture medium and add the dye loading solution to each well.

-

Incubate the plate for 1 hour at 37°C, followed by a 20-minute incubation at room temperature in the dark to allow for complete de-esterification of the dye.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of the MRGPRX1 agonist (e.g., compound 16) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Utilize a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading and automated compound addition.

-

-

Fluorescence Measurement:

-

Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

-

The instrument then adds the agonist to the wells, and fluorescence is continuously monitored for a defined period (e.g., 2-3 minutes) to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔF against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that elicits 50% of the maximal response.

-

cAMP Assay

As MRGPRX1 is primarily Gq-coupled, a direct cAMP assay is not the primary method for assessing agonist activity. However, if investigating potential Gs or Gi coupling, the following protocol, based on HTRF (Homogeneous Time-Resolved Fluorescence) technology, can be adapted.

-

Cell Culture and Plating:

-

Culture HEK293 cells expressing MRGPRX1 and seed them into a low-volume 384-well plate.

-

-

Agonist Stimulation:

-

Prepare serial dilutions of the agonist in an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the agonist dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.

-

-

cAMP Detection:

-

Lyse the cells and add the HTRF detection reagents (typically a cAMP-d2 conjugate and an anti-cAMP cryptate-labeled antibody) according to the kit manufacturer's protocol.

-

-

Incubation and Measurement:

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

-

-

Data Analysis:

-

Calculate the ratio of emission (665 nm / 620 nm).

-

Generate a standard curve with known cAMP concentrations to convert the HTRF ratio to cAMP levels.

-

Plot the cAMP concentration against the agonist concentration to determine the EC50.

-

Radioligand Binding Assay

This generic protocol can be adapted to determine the binding affinity (Ki) of unlabeled agonists through competition with a radiolabeled ligand. A specific radioligand for MRGPRX1 is not readily commercially available, which is a limitation for this assay.

-

Membrane Preparation:

-

Homogenize cells or tissues expressing MRGPRX1 in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash and resuspend the membrane pellet in a binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (hypothetical for MRGPRX1), and varying concentrations of the unlabeled test agonist (e.g., compound 16).

-

To determine non-specific binding, include wells with a high concentration of an unlabeled ligand.

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The study of MRGPRX1 agonists is a promising area for the development of novel therapeutics for pain and itch. While a comprehensive SAR for a single agonist series is yet to be published, the characterization of potent and selective agonists like compound 16, coupled with structural elucidation of the receptor, has laid a strong foundation for future drug design efforts. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the pharmacology of MRGPRX1 and to identify and characterize new modulators with improved therapeutic profiles.

References

- 1. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

An In-depth Technical Guide to the MRGPRX1 Agonist Binding Site

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the agonist binding site on the Mas-related G protein-coupled receptor X1 (MRGPRX1), a key receptor in pain and itch signaling pathways. Understanding the molecular interactions within the agonist binding pocket is crucial for the structure-based design of novel therapeutics.

The MRGPRX1 Agonist Binding Pocket: A Unique Landscape

Recent cryo-electron microscopy (cryo-EM) structures have revealed that MRGPRX1 possesses a shallow, broad, and wide-open orthosteric binding pocket located near the extracellular surface.[1][2] This is a common feature among MRGPRX family members, which may explain their ability to recognize a wide variety of structurally distinct ligands.[1][2] The pocket is formed by transmembrane (TM) helices TM3, TM4, TM5, and TM6.[3] Unlike many other GPCRs, the distance between the bound agonist and key activation motifs, such as the toggle switch residue at position 6.48, is relatively large, at approximately 16.8 Å. The electrostatic potential of the pocket is complex, with partially negative, positive, and hydrophobic regions, allowing it to accommodate agonists with diverse chemical properties.

Key Interacting Residues for Agonist Binding

The binding of both synthetic small-molecule agonists and endogenous peptide agonists to MRGPRX1 has been elucidated, revealing distinct but overlapping interaction points.

Compound 16 is a potent and selective synthetic agonist for MRGPRX1. Structural studies show it adopts a hairpin conformation within the binding pocket. Its binding is primarily mediated by salt bridges and interactions with acidic residues, which are critical for receptor activation.

Table 1: Key MRGPRX1 Residues in Compound 16 Binding

| Transmembrane Helix | Residue | Ballesteros-Weinstein # | Interaction Type | Consequence of Mutation |

|---|---|---|---|---|

| TM4 | E157 | 4.60 | Salt Bridge | Alanine substitution dramatically affects receptor activation. |

| TM5 | D177 | 5.36 | Salt Bridge | Alanine substitution dramatically affects receptor activation. |

| TM6 | F237 | 6.56 | Agonist Touch | Agonist binding pushes this residue, initiating TM6 movement and receptor activation. |

BAM8-22 is an endogenous opioid peptide fragment and a key agonist for MRGPRX1. Its binding mode highlights interactions with conserved acidic residues and key aromatic residues that are crucial for the inward tilt of TM6, a key step in receptor activation.

Table 2: Key MRGPRX1 Residues in BAM8-22 Binding

| Transmembrane Helix | Residue | Ballesteros-Weinstein # | Interaction Type | Consequence of Mutation |

|---|---|---|---|---|

| TM3 | Y106 | 3.36 | Hydrogen Bond Network | Stabilizes the kink in TM6 required for activation. |

| TM4 | E157 | 4.60 | Ionic Interaction | Interacts with the positively charged Arg20 of BAM8-22. |

| TM5 | D177 | 5.36 | Ionic Interaction | Interacts with the positively charged Arg20 of BAM8-22. |

| TM6 | F236 | 6.55 | Direct Interaction | Mutation to Alanine significantly diminishes receptor activation. |

| TM6 | F237 | 6.56 | Direct Interaction | Mutation to Alanine significantly diminishes receptor activation. |

Quantitative Agonist Binding and Functional Data

Functional assays have been used to quantify the potency of various agonists at MRGPRX1.

Table 3: Agonist Functional Potency (EC50)

| Agonist | EC50 Value (µM) | Assay Type | Note |

|---|---|---|---|

| Compound 16 | High Potency (Not specified in µM) | BRET Assay | Described as a high potency and selective agonist. |

| Chloroquine (CQ) | 297.68 µM | Not specified | CQ shows significantly lower potency at human MRGPRX1 compared to mouse MrgprA3. |

Experimental Protocols

The characterization of the MRGPRX1 binding site relies on a combination of structural biology, molecular biology, and functional assays.

-

Objective: To determine the high-resolution 3D structure of an agonist-bound MRGPRX1 in its active state coupled to a G protein.

-

Methodology:

-

Construct Engineering: The full-length human MRGPRX1 gene is cloned into an expression vector. To improve expression and stability, a thermostabilized apocytochrome b562 (BRIL) is fused to the N-terminus. A NanoBiT tethering strategy, with LgBit fused to the receptor's C-terminus and HiBit to the Gβ subunit, is used to ensure complex formation.

-

Protein Expression and Purification: The receptor-G protein complex is expressed in insect (Sf9) or mammalian (HEK293) cells. The complex is solubilized from the membrane using detergents and purified via affinity chromatography.

-

Complex Assembly: The purified receptor is incubated with the specific agonist (e.g., Compound 16 or BAM8-22) and an engineered Gαq/i chimera to form a stable complex.

-

Cryo-EM Grid Preparation and Data Collection: The purified complex is applied to EM grids, vitrified in liquid ethane, and imaged using a transmission electron microscope.

-

Image Processing and Structure Determination: Collected micrographs are processed to reconstruct a high-resolution 3D density map, from which an atomic model of the complex is built.

-

-

Objective: To validate the functional importance of specific amino acid residues identified in the structural model.

-

Methodology:

-

Mutagenesis: Plasmids containing the MRGPRX1 gene undergo site-directed mutagenesis to introduce single-point mutations (e.g., Alanine substitutions) at target residue positions like E157A or D177A.

-

Cell Transfection: HEK293 cells are transfected with plasmids encoding either wild-type (WT) or mutant MRGPRX1.

-

Functional Readout: The effect of the mutation on receptor activation by the agonist is measured. Common assays include:

-

Bioluminescence Resonance Energy Transfer (BRET): Measures G protein activation by monitoring the proximity between a donor (e.g., Renilla luciferase fused to Gα) and an acceptor (e.g., GFP fused to Gγ) upon receptor activation.

-

Calcium Mobilization Assay: As MRGPRX1 couples to Gαq, activation leads to an increase in intracellular calcium, which can be measured using calcium-sensitive fluorescent dyes.

-

-

MRGPRX1 Signaling and Experimental Workflow

Upon agonist binding, MRGPRX1 primarily couples to Gαq/11 proteins. This initiates a canonical signaling cascade involving the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various downstream cellular responses, including neuronal excitability, which underlies the sensations of itch and pain.

Caption: Canonical Gαq signaling pathway activated by MRGPRX1.

The logical flow for identifying and validating binding site residues involves a multi-step process from structural determination to functional validation.

Caption: Experimental workflow for binding site identification and validation.

References

Endogenous Ligands vs. Synthetic Agonists of MRGPRX1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor predominantly expressed in small-diameter primary sensory neurons, positioning it as a key player in mediating sensations of itch and pain.[1][2] Its dual role in both pruritus and nociception has made it an attractive, non-opioid target for the development of novel analgesics and anti-itch therapeutics.[3][4] This technical guide provides an in-depth comparison of endogenous ligands and synthetic agonists targeting MRGPRX1, summarizing key quantitative data, detailing experimental protocols for their study, and visualizing the intricate signaling pathways they initiate.

Endogenous vs. Synthetic Agonists: A Comparative Overview

The activation of MRGPRX1 can be achieved by both endogenous peptides and synthetically developed small molecules. The primary endogenous agonist is Bovine Adrenal Medulla 8-22 (BAM8-22) , a cleavage product of proenkephalin A.[5] Unlike its parent molecule, BAM8-22 lacks the Met-enkephalin motif and therefore does not bind to opioid receptors, highlighting its specific action on MRGPRs. In humans, application of BAM8-22 induces itch and other nociceptive sensations like pricking and burning in a histamine-independent manner.

In contrast, a variety of synthetic agonists have been developed to probe the function of MRGPRX1 and explore its therapeutic potential. These include potent small molecules like Compound 16 and positive allosteric modulators such as ML382 . These synthetic ligands offer advantages in terms of stability, selectivity, and tailored pharmacokinetic properties, making them valuable tools for both research and potential clinical applications.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for prominent endogenous and synthetic MRGPRX1 agonists, providing a basis for comparison of their potency, affinity, and selectivity.

| Ligand | Type | EC50 (nM) | Receptor Specificity | Reference |

| BAM8-22 | Endogenous Agonist | 8 - 150 | MRGPRX1 | |

| Compound 16 | Synthetic Agonist | 50 | >50-fold selective over δ, μ, and κ opioid receptors; inactive against MRGPRC11 | |

| SLIGRL-NH2 | Synthetic Agonist | - | Activates PAR-2 and MrgprC11; does not activate MRGPRX1 | |

| FMRF-amide | Endogenous-like Peptide | - | Activates MrgA1 and MrgC11 |

| Ligand | Type | Ki (µM) | Receptor Specificity | Reference |

| Compound 16 | Synthetic Agonist | δ-Opioid: 2.47 | MRGPRX1 | |

| μ-Opioid: 3.73 | ||||

| κ-Opioid: 12.10 |

Signaling Pathways

MRGPRX1 activation initiates a cascade of intracellular signaling events primarily through the coupling to Gq and Gi proteins. This dual coupling capability contributes to the receptor's complex role in sensory perception.

Upon agonist binding, Gq protein activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium signal is a key event in neuronal activation and subsequent signal transmission.

Simultaneously, MRGPRX1 can couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. The βγ subunits of the dissociated G protein can also directly modulate the activity of various downstream effectors, including ion channels. For instance, activation of MRGPRX1 has been shown to inhibit high-voltage-activated (HVA) calcium channels, particularly N-type and P/Q-type channels, in dorsal root ganglion neurons. This inhibitory action on calcium channels can attenuate neurotransmitter release and dampen nociceptive signaling. Furthermore, MRGPRX1 activation can modulate the activity of tetrodotoxin-resistant (TTX-R) sodium channels, lowering their activation threshold and contributing to neuronal excitability and itch sensation.

References

- 1. pharmafocuseurope.com [pharmafocuseurope.com]

- 2. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]

- 3. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand recognition and allosteric modulation of the human MRGPRX1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

An In-depth Technical Guide to Species Differences in MRGPRX1 Agonist Activity

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the species-specific activity of agonists targeting the Mas-related G protein-coupled receptor X1 (MRGPRX1), a key receptor in itch and pain signaling. Due to significant divergence between primate and rodent orthologs, understanding these differences is critical for the translation of preclinical research to clinical applications.

Introduction to MRGPRX1 and Species Orthologs

Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor primarily expressed in small-diameter primary sensory neurons within the dorsal root ganglia (DRG) and trigeminal ganglia (TG)[1][2]. It plays a dual role in mediating non-histaminergic itch and inhibiting persistent pain, making it a promising therapeutic target[1][2][3]. However, the development of MRGPRX1-targeting drugs is complicated by significant species differences.

MRGPRX1 belongs to a family of receptors that has undergone substantial evolutionary divergence. While humans have 8 MRGPR members, mice have 27. The direct orthologs of human MRGPRX1 in rodents are not straightforward. Based on sequence homology and agonist response, the mouse receptors MrgprA3 and MrgprC11 are considered functional homologs, though the amino acid identity is low (human MRGPRX1 shares only 54% identity with mouse MrgprC11). This low sequence similarity leads to distinct pharmacological profiles, where many agonists potent at human MRGPRX1 show weak or no activity at the corresponding rodent receptors. This necessitates the use of humanized mouse models, where the human MRGPRX1 gene is expressed in the native mouse neurons, for in vivo studies.

Quantitative Comparison of Agonist Activity

The pharmacological differences between human MRGPRX1 and its rodent counterparts are evident in the varying potencies of known agonists. The following tables summarize the available quantitative data for key agonists. "Agonist 1" is used here to refer to a potent synthetic agonist, which may be synonymous with other reported compounds like "Compound 16" in literature.

Table 1: Activity of Peptide Agonist BAM8-22

| Species/Receptor | Agonist | Assay Type | Potency (EC50) | Reference |